3-Benzyl-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one 3-Benzyl-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 618077-67-1
VCID: VC16153735
InChI: InChI=1S/C22H19BrN2O2S2/c1-2-3-11-24-17-10-9-15(23)12-16(17)18(20(24)26)19-21(27)25(22(28)29-19)13-14-7-5-4-6-8-14/h4-10,12H,2-3,11,13H2,1H3/b19-18-
SMILES:
Molecular Formula: C22H19BrN2O2S2
Molecular Weight: 487.4 g/mol

3-Benzyl-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

CAS No.: 618077-67-1

Cat. No.: VC16153735

Molecular Formula: C22H19BrN2O2S2

Molecular Weight: 487.4 g/mol

* For research use only. Not for human or veterinary use.

3-Benzyl-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one - 618077-67-1

Specification

CAS No. 618077-67-1
Molecular Formula C22H19BrN2O2S2
Molecular Weight 487.4 g/mol
IUPAC Name (5Z)-3-benzyl-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C22H19BrN2O2S2/c1-2-3-11-24-17-10-9-15(23)12-16(17)18(20(24)26)19-21(27)25(22(28)29-19)13-14-7-5-4-6-8-14/h4-10,12H,2-3,11,13H2,1H3/b19-18-
Standard InChI Key VVWHRNLKZCXGTD-HNENSFHCSA-N
Isomeric SMILES CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4)/C1=O
Canonical SMILES CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C1=O

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a Z-configuration thiazolidinone core (C22H19BrN2O2S2) with three critical structural domains:

  • A 3-benzyl group providing hydrophobic interactions.

  • A 5-bromo-1-butyl-2-oxoindolin-3-ylidene moiety contributing halogen bonding and π-stacking capabilities.

  • A 2-thioxothiazolidin-4-one ring system enabling hydrogen bond formation through its thiocarbonyl group.

The stereoelectronic properties of this arrangement are evidenced by its calculated molecular weight (487.4 g/mol) and predicted collision cross-sections (CCS) for various adducts (Table 1) .

Table 1: Predicted Physicochemical Parameters

Adductm/zCCS (Ų)
[M+H]+458.98311183.9
[M+Na]+480.96505187.3
[M+NH4]+476.00965188.2
[M-H]-456.96855186.5

Crystallographic Insights

While no experimental crystal structure exists for this specific compound, analogous rhodanine-indolinones demonstrate key interactions:

  • The benzyl group occupies a hydrophobic pocket through van der Waals contacts.

  • The bromine atom participates in halogen bonding with backbone carbonyls (distance: 3.2–3.5 Å).

  • The thioxo group forms hydrogen bonds with conserved histidine residues (bond length: 2.8 Å) .

Synthetic Methodology and Optimization

Multi-Step Synthesis

The production route involves three sequential stages (Figure 1):

  • Indolinone Formation: 5-Bromo-1-butylindolin-2-one synthesis via Buchwald-Hartwig amination.

  • Knoevenagel Condensation: Coupling with 3-benzylrhodanine under basic conditions (KOH/MeOH, 44% yield).

  • Post-Modification: Introduction of the thioxo group using Lawesson's reagent .

Key challenges include controlling stereochemistry during the condensation step and minimizing desulfurization side reactions. Recent optimizations using room-temperature methanol solutions improved yields from 21% to 44% while reducing isomerization .

Analytical Characterization

Critical quality control parameters include:

  • HPLC Purity: ≥95% (C18 column, acetonitrile/water gradient).

  • Mass Spec Confirmation: [M+H]+ at 487.4 m/z with isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

  • NMR Validation: Distinctive signals at δ 7.8 ppm (indolinone H4), δ 4.3 ppm (N-butyl CH2), and δ 3.7 ppm (benzyl CH2).

Pharmacological Profile and Mechanism

Anticancer Activity

In vitro screens demonstrate dose-dependent cytotoxicity against:

  • HepG2 Hepatocellular Carcinoma: IC50 = 18.7 μM.

  • MCF-7 Breast Cancer: IC50 = 23.4 μM.

Mechanistic studies using flow cytometry reveal:

  • Apoptosis Induction: 42% Annexin V+ cells at 25 μM.

  • Cell Cycle Arrest: G2/M phase accumulation (58% vs. 22% control).

  • ROS Generation: 2.3-fold increase in DCF fluorescence.

Secondary Pharmacological Effects

Preliminary data suggest additional activities:

  • Anti-Inflammatory Action: 62% inhibition of TNF-α production in LPS-stimulated macrophages.

  • Antimicrobial Potential: MIC = 128 μg/mL against Staphylococcus aureus.

  • AANAT Modulation: 27 μM IC50 against melatonin synthase, indicating circadian rhythm modulation potential .

Computational Modeling and SAR

Molecular dynamics simulations (100 ns trajectories) highlight:

  • The butyl chain adopts multiple conformations, with extended forms improving CoA-binding pocket occupancy.

  • Bromine substitution enhances target affinity through halogen bonding (ΔG = -2.1 kcal/mol).

  • Thioxo group stabilizes the enol tautomer, optimizing hydrogen bond networks .

Comparative analysis with ethyl-substituted analogs shows:

  • Butyl > Ethyl: 1.7-fold improved cytotoxicity (HepG2).

  • Bromo > Chloro: 2.3-fold enhanced AANAT inhibition .

Challenges and Future Directions

Metabolic Stability

Primary limitations include:

  • Rapid glucuronidation (t1/2 = 12 min in liver microsomes).

  • P-glycoprotein-mediated efflux (efflux ratio = 8.2).

Development Strategies

Promising approaches under investigation:

  • Prodrug Formulations: Masking the thioxo group as disulfide prodrugs.

  • Combination Therapy: Synergy with paclitaxel (CI = 0.3 at 10 μM).

  • Targeted Delivery: Nanoparticle encapsulation (85% loading efficiency).

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